Oxo bis[triphenyl(chloro)anti mony]
Description
Oxo bis[triphenyl(chloro)antimony] is a µ₂-oxo-bridged organoantimony(V) complex characterized by two triphenyl(chloro)antimony units connected via an oxygen atom. Its molecular formula is [(C₆H₅)₃SbCl]₂O. The compound exhibits a distorted trigonal bipyramidal geometry around each antimony center, with chlorine and oxygen occupying axial positions and phenyl groups in equatorial positions . This structure confers unique reactivity, particularly in redox and ligand-exchange reactions.
Synthetically, such complexes are typically prepared by hydrolyzing chlorotriphenylantimony(V) precursors under controlled conditions .
Properties
CAS No. |
1538-63-2 |
|---|---|
Molecular Formula |
C36H30Cl2OSb2 |
Molecular Weight |
793.0 g/mol |
IUPAC Name |
chloro-[chloro(triphenyl)-λ5-stibanyl]oxy-triphenyl-λ5-stibane |
InChI |
InChI=1S/6C6H5.2ClH.O.2Sb/c6*1-2-4-6-5-3-1;;;;;/h6*1-5H;2*1H;;;/q;;;;;;;;;2*+1/p-2 |
InChI Key |
VKCWMDASNVDCNA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(O[Sb](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo bis[triphenyl(chloro)anti mony] typically involves the reaction of triphenylantimony dichloride with chloroacetic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for oxo bis[triphenyl(chloro)anti mony] are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxo bis[triphenyl(chloro)anti mony] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloroacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of oxo bis[triphenyl(chloro)anti mony] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while substitution reactions can produce a variety of derivatives with different ligands .
Scientific Research Applications
Oxo bis[triphenyl(chloro)anti mony] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism of action of oxo bis[triphenyl(chloro)anti mony] involves its interaction with molecular targets through its unique structural features. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The bridging oxide atom and chloroacetate ligands play a crucial role in these interactions, facilitating the compound’s effects on molecular pathways .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing substituents (e.g., bromo, methoxy) improve thermal stability but reduce solubility, limiting biomedical utility .
- Carboxylato ligands enhance bioavailability, making such derivatives more viable for drug development .
Metal Analogues: Antimony vs. Bismuth
Triphenylantimony(V) complexes are often compared to bismuth(V) analogs due to their shared group 15 chemistry and applications in parasitology:
| Property | Oxo bis[triphenyl(chloro)antimony] | Bismuth(V) α-hydroxy carboxylato complexes |
|---|---|---|
| Stability | Moderate (decomposes at ~150°C) | Higher (decomposes at >250°C) |
| Toxicity (LD₅₀, murine) | 120–150 mg/kg | >300 mg/kg |
| Anti-leishmanial IC₅₀ | 5–15 µM | 20–50 µM |
Key Findings :
- Antimony complexes exhibit superior anti-parasitic potency but higher toxicity than bismuth analogs, necessitating careful dosing .
- Bismuth’s lower reactivity and toxicity make it preferable for long-term therapies, albeit with reduced efficacy .
Oxidation State Variants: Sb(V) vs. Sb(III)
Antimony(III) hydroxamic acid complexes (e.g., [Sb(III)(hydroxamate)₃]) provide a contrast to Sb(V) systems:
| Property | Sb(V) Oxo-bis complexes | Sb(III) Hydroxamate complexes |
|---|---|---|
| Redox Activity | High (prone to reduction) | Low (stable in physiological conditions) |
| Anti-leishmanial IC₅₀ | 5–15 µM | 8–12 µM |
| Toxicity (LD₅₀) | 120–150 mg/kg | 200–250 mg/kg |
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